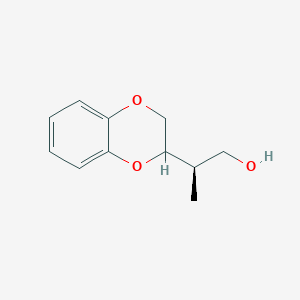
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DBDPE or Decabromodiphenyl Ethane. DBDPE is a flame retardant compound that has been widely used in various industries, including electronics, textiles, and construction. The purpose of
作用機序
DBDPE works by inhibiting the combustion process. It does this by releasing bromine atoms when exposed to heat, which react with the free radicals produced during the combustion process. This reaction results in the formation of stable compounds that do not support combustion.
Biochemical and Physiological Effects:
Studies have shown that DBDPE can have potential toxic effects on living organisms. DBDPE has been found to disrupt the endocrine system, leading to hormonal imbalances. It has also been linked to developmental and reproductive abnormalities. DBDPE can accumulate in the body, leading to potential health risks.
実験室実験の利点と制限
DBDPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also readily available and affordable. However, DBDPE has limitations in terms of its potential toxicity, which can affect the accuracy and reliability of experimental results.
将来の方向性
There are several future directions for the study of DBDPE. One area of research is the development of safer and more effective flame retardants that do not pose potential health risks. Another area of research is the study of the environmental impact of DBDPE and the development of strategies to mitigate its potential harm. Additionally, the study of the mechanism of action of DBDPE and its potential effects on the endocrine system requires further investigation.
In conclusion, DBDPE is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its flame retardant properties and potential health and environmental impacts. The synthesis method of DBDPE is complex and requires specialized equipment and expertise. While DBDPE has several advantages for lab experiments, its potential toxicity can affect the accuracy and reliability of experimental results. There are several future directions for the study of DBDPE, including the development of safer and more effective flame retardants and the study of its potential effects on the endocrine system.
合成法
DBDPE is synthesized through the reaction of 1,2-dibromoethane with diphenyl ethane. The process involves a series of reactions that result in the formation of DBDPE. The synthesis method of DBDPE is complex and requires specialized equipment and expertise to carry out the reaction.
科学的研究の応用
DBDPE has been extensively studied for its flame retardant properties. It is commonly used in the manufacturing of electronic devices, textiles, and construction materials to reduce the risk of fire. DBDPE has also been studied for its potential environmental impact. Studies have shown that DBDPE is persistent in the environment and can accumulate in the food chain, leading to potential health risks.
特性
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDHNJNPAQLHL-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2734839.png)
![3-[(Acetylamino)methyl]adamantane-1-carboxylic acid](/img/structure/B2734840.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)
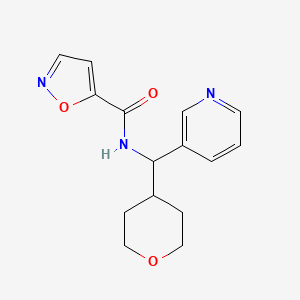


![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2734850.png)
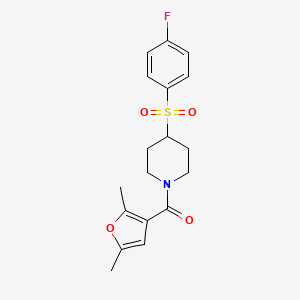
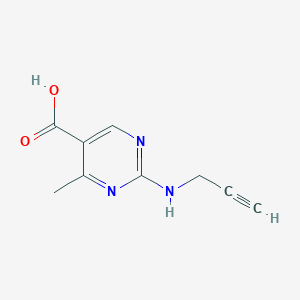
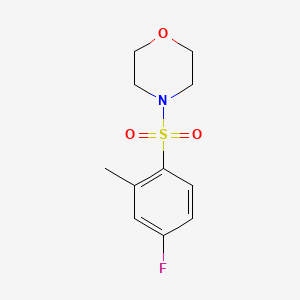
![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)
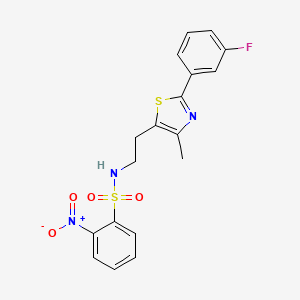
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)